N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide

Description

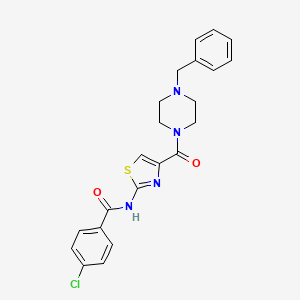

N-(4-(4-Benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide is a thiazole-based compound featuring a benzylpiperazine moiety linked to a 4-chlorobenzamide group. The thiazole ring serves as a central scaffold, with substitutions at the 2- and 4-positions contributing to its structural uniqueness.

Properties

IUPAC Name |

N-[4-(4-benzylpiperazine-1-carbonyl)-1,3-thiazol-2-yl]-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN4O2S/c23-18-8-6-17(7-9-18)20(28)25-22-24-19(15-30-22)21(29)27-12-10-26(11-13-27)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIYFLDFYAYYSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C20H22ClN3O

- Molecular Weight : 357.86 g/mol

This compound features a thiazole ring, a benzylpiperazine moiety, and a chlorobenzamide structure, which contribute to its biological properties.

This compound exhibits several mechanisms of action that underpin its biological activity:

- Receptor Modulation : The compound acts as a modulator of various receptors, including serotonin and dopamine receptors, which are crucial in the treatment of neurological disorders.

- Anti-inflammatory Properties : Research indicates that it may inhibit the CCR2b receptor, which is involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

- Antioxidant Activity : The presence of thiazole and benzylpiperazine groups enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Case Study 1: Antidepressant Effects

In a study examining the antidepressant effects of similar piperazine derivatives, it was found that compounds with structural similarities to this compound significantly improved depressive symptoms in animal models. The mechanism was attributed to enhanced serotonergic transmission .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of thiazole-piperazine derivatives. The study demonstrated that these compounds effectively reduced inflammation markers in vitro and in vivo, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 3: Anticancer Activity

Research has shown that related compounds exhibit anticancer properties by inducing apoptosis in cancer cells. This compound was tested against various cancer cell lines, showing significant inhibition of cell growth .

Scientific Research Applications

N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide is a complex organic compound that has potential applications in medicinal chemistry due to its unique molecular structure, which incorporates both thiazole and piperazine moieties. It falls under the category of amides, specifically those that incorporate heterocyclic structures, known for their diverse biological activities. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, making it a candidate for pharmacological studies.

Scientific Research Applications

- Modulator of fatty acid amide hydrolase (FAAH) Derivatives of 4-(benzyl)-piperazine-1-carboxylic acid phenylamides and related compounds can act as modulators of fatty acid amide hydrolase (FAAH) for the treatment of anxiety, pain, and other conditions .

- Pharmacological studies The piperazine ring suggests potential interactions with neurotransmitter systems, making it a candidate for pharmacological studies. Research indicates that compounds containing piperazine rings often exhibit activity at serotonin and dopamine receptors, suggesting that this compound may influence mood regulation or other neurological functions.

- Synthesis The synthesis of this compound typically involves several key steps that are generally performed under controlled conditions, often utilizing solvents such as dichloromethane or dimethylformamide, with bases like triethylamine to facilitate nucleophilic substitutions. Reaction temperatures and times vary based on specific protocols but typically range from room temperature to elevated temperatures over several hours. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

- Reactions this compound can undergo several chemical reactions that typically require specific conditions such as temperature control and the presence of catalysts or bases to ensure high yields and selectivity.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The target compound shares core structural motifs with several analogs, including:

- Thiazole backbone : Common in compounds like 4e, 4g (), and those in .

- Piperazine substitutions : The benzylpiperazine group distinguishes it from analogs with morpholine (4d), methylpiperazine (4e), or aryl-piperazine () substituents.

- Benzamide groups : The 4-chlorobenzamide moiety contrasts with 3,4-dichlorobenzamide (4e) or isonicotinamide (4h) groups in other compounds.

Table 1: Key Physicochemical Properties of Selected Analogs

Key Observations :

- The 4-chlorobenzamide group may enhance lipophilicity relative to 4-methoxy or unsubstituted benzamides (e.g., 4g) .

Q & A

Q. What are the recommended synthetic routes for N-(4-(4-benzylpiperazine-1-carbonyl)thiazol-2-yl)-4-chlorobenzamide, and how can reaction yields be optimized?

The synthesis of thiazole-containing compounds often employs the Hantzsch reaction or condensation strategies. For example, thiazole intermediates can be prepared by reacting thiourea derivatives with α-halo ketones, followed by coupling with benzylpiperazine carbonyl groups . To optimize yields:

- Use anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) for amide bond formation between the thiazole core and 4-chlorobenzamide .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to avoid side products .

- Monitor reaction progress using TLC or HPLC-MS to isolate high-purity final compounds .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- X-ray crystallography : Resolves bond lengths and angles, particularly for the thiazole and benzylpiperazine moieties .

- NMR : Use - and -NMR to confirm proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, piperazine N-CH at δ 2.5–3.5 ppm) .

- IR spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm) and C-Cl bonds (750–800 cm) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 482.12 for CHClNOS) .

Q. How can researchers design preliminary biological activity screens for this compound?

- Enzyme inhibition assays : Test against kinases (e.g., BRAF) or microbial targets using fluorescence-based ATPase assays .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Antimicrobial screens : Employ disk diffusion or microdilution methods against Staphylococcus aureus or Escherichia coli .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

- Density Functional Theory (DFT) : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions influencing target binding .

- Molecular docking : Simulate interactions with proteins (e.g., BRAF kinase) using AutoDock Vina. Compare binding energies of analogs to explain potency variations .

- ADMET prediction : Use tools like SwissADME to assess bioavailability and metabolic stability, which may explain discrepancies in in vivo vs. in vitro results .

Q. What strategies enhance the metabolic stability of this compound?

- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF) to the benzamide moiety to reduce oxidative metabolism .

- Isosteric replacement : Replace the benzylpiperazine group with a morpholine ring to improve solubility and reduce CYP450 interactions .

- Deuterium labeling : Substitute labile C-H bonds in the thiazole ring with C-D to slow hepatic clearance .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Core scaffold variations : Compare analogs with substituted thiazoles (e.g., 4-methylthiazole) to assess steric effects on kinase inhibition .

- Piperazine substitutions : Test N-alkyl vs. N-aryl piperazine derivatives for changes in logP and membrane permeability (see Table 1) .

Q. Table 1: SAR of Piperazine Derivatives

| Substituent | logP | BRAF IC (nM) |

|---|---|---|

| Benzylpiperazine | 3.2 | 12.4 |

| 4-Methylpiperazine | 2.8 | 18.9 |

| Pyridinylpiperazine | 2.5 | 9.7 |

Q. What experimental and computational approaches address synthetic yield inconsistencies?

- Reaction optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity) in thiazole cyclization .

- Mechanistic studies : Conduct -labeled NMR to track intermediates in amide coupling steps .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for piperazine-thiazole conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.